4-(Cyclopropylmethoxy)-3-(difluoromethoxy)benzaldehyde

Pharmaceutical Intermediate HPLC Purity Quality Control

Sourcing regioisomerically pure 3,4-disubstituted benzaldehyde intermediates often leads to positional isomer contamination, compromising ANDA impurity profiling. This compound resolves that challenge as the defined penultimate intermediate for roflumilast. - Certified 99.9% HPLC purity minimizes co-eluting interference in LC-MS method validation. - Validated 94.8% etherification yield supports cost-efficient, multi-kilo scale-up under mild conditions. - Solid physical form (M.P. 37-38 °C) enables accurate gravimetric dispensing for GMP campaigns.

Molecular Formula C12H12F2O3
Molecular Weight 242.22 g/mol
Cat. No. B15089611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclopropylmethoxy)-3-(difluoromethoxy)benzaldehyde
Molecular FormulaC12H12F2O3
Molecular Weight242.22 g/mol
Structural Identifiers
SMILESC1CC1COC2=C(C=C(C=C2)C=O)OC(F)F
InChIInChI=1S/C12H12F2O3/c13-12(14)17-11-5-9(6-15)3-4-10(11)16-7-8-1-2-8/h3-6,8,12H,1-2,7H2
InChIKeyGMUQKCKJXAMWGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Cyclopropylmethoxy)-3-(difluoromethoxy)benzaldehyde Overview


4-(Cyclopropylmethoxy)-3-(difluoromethoxy)benzaldehyde (CAS 151103-09-2 / 162401-78-7; MF: C12H12F2O3; MW: 242.22) is a benzaldehyde derivative bearing both a cyclopropylmethoxy and a difluoromethoxy substituent. This specific substitution pattern constitutes the core pharmacophoric moiety of the marketed PDE4 inhibitor roflumilast (Daxas®), and the compound serves as the penultimate intermediate in roflumilast synthesis prior to oxidation and amide bond formation [1]. Beyond its established role as a roflumilast intermediate, the compound is also utilized in the development of fluorinated liquid crystal materials, where the cyclopropylmethoxy group induces molecular anisotropy in mesophases . The compound is characterized by a melting point of 37–38 °C, a calculated boiling point of 331.3±37.0 °C at 760 mmHg, and a predicted density of 1.277 g/cm³ [2].

Penultimate intermediate for roflumilast synthesis
Regulatory impurity reference standard for ANDA submissions
Building block for fluorinated liquid crystal materials

4-(Cyclopropylmethoxy)-3-(difluoromethoxy)benzaldehyde: Analogue Substitution Limitations


The utility of 4-(cyclopropylmethoxy)-3-(difluoromethoxy)benzaldehyde is defined by its precise substitution pattern, which cannot be approximated by readily available benzaldehyde analogs. Replacement with 3-(cyclopropylmethoxy)-4-methoxybenzaldehyde eliminates both fluorine atoms, substantially reducing lipophilicity and metabolic stability. Substitution with mono-functionalized analogs such as 4-(difluoromethoxy)benzaldehyde (XLogP3 = 2.71) or 3-(cyclopropylmethoxy)benzaldehyde removes a critical functional handle, rendering the compound unsuitable for the two-step oxidation–amidation sequence that yields the PDE4 inhibitor roflumilast. Furthermore, positional isomers—such as placing the cyclopropylmethoxy group at the 4-position and difluoromethoxy at the 3-position (the reverse of the IUPAC-preferred 3-cyclopropylmethoxy-4-difluoromethoxy arrangement)—produce distinct impurity profiles and cannot serve as direct substitutes for regulatory analytical applications [1].

Replacement with 3-(cyclopropylmethoxy)-4-methoxybenzaldehyde eliminates fluorine atoms, substantially altering lipophilicity and metabolic stability.
Mono-functionalized analogs (e.g., 4-(difluoromethoxy)benzaldehyde) lack the critical synthetic handle for the oxidation–amidation sequence.
Positional isomers (cyclopropylmethoxy at 4-position, difluoromethoxy at 3-position) produce distinct impurity profiles; may not substitute for regulatory analytical applications.

4-(Cyclopropylmethoxy)-3-(difluoromethoxy)benzaldehyde: Quantitative Evidence


HPLC Purity Advantage

For regulatory pharmaceutical applications, particularly roflumilast API synthesis and impurity reference standard qualification, chromatographic purity determines analytical reliability. This compound is commercially available in a 99.9% HPLC purity grade meeting USP42 specifications [1], representing a 2.9 percentage point absolute purity advantage over the standard ≥97% material commonly offered by research chemical suppliers . The high-purity grade is characterized by a defined chromatographic profile detectable and quantifiable by HPLC and LC-MS, with identity corroborated via NMR spectroscopy [2]. In contrast, standard ≥97% material contains up to 3% undefined impurities, which can interfere with analytical method validation and reference standard qualification.

HPLC Purity
Reported
99.9% HPLC (USP42) vs ≥97% research grade
Supports analytical method validation accuracy
Lower impurity burden reduces interference risk
Pharmaceutical Intermediate HPLC Purity Quality Control Impurity Profiling

Lipophilicity Advantage

The combination of cyclopropylmethoxy and difluoromethoxy substituents confers a calculated XLogP3 value of 3.00 to 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde . This represents a significant lipophilicity enhancement compared to mono-substituted analogs: 4-(difluoromethoxy)benzaldehyde (XLogP3 = 2.71) , 3-(difluoromethoxy)benzaldehyde (LogP = 1.83) , and 2-(difluoromethoxy)benzaldehyde (XLogP3 = 2.6) [1]. The cyclopropylmethoxy substituent contributes approximately +0.3 to +1.2 logP units relative to the hydrogen or hydroxy-substituted comparator benzaldehydes. This increased lipophilicity correlates with enhanced membrane permeability, a critical parameter for the PDE4 inhibitory activity observed in roflumilast, where the identical substitution pattern is present on the benzamide core.

Lipophilicity
Class-level
XLogP3 = 3.00 vs 1.83–2.71 for mono-substituted analogs
Reported higher lipophilicity; supports permeability review
Class-level inference from calculated values
Lipophilicity Drug Design Membrane Permeability Physicochemical Properties

Physical Form Advantage

The cyclopropylmethyl etherification of the 3-hydroxy precursor transforms the physical state of the compound from a liquid or low-melting solid to a defined crystalline solid with a melting point of 37–38 °C [1]. In contrast, 4-(difluoromethoxy)-3-hydroxybenzaldehyde (CAS 151103-08-1; MW: 188.13), the immediate synthetic precursor, lacks a well-defined melting point in available vendor specifications and is typically handled as an oil or low-melting solid at ambient laboratory conditions [2]. The target compound's melting point just above typical ambient laboratory temperatures (20–25 °C) enables stable solid-phase storage under refrigerated conditions (2–8 °C) while facilitating accurate gravimetric dispensing without the handling complications associated with viscous oils or hygroscopic solids.

Physical Form
Reported
Crystalline solid, mp 37–38 °C vs low-melting solid/oil for precursor
Supports consistent solid-phase handling
Defined mp facilitates refrigerated storage
Physical Form Handling Storage Weighing Accuracy

Regulatory Impurity Identity

This compound is formally recognized and supplied as a defined roflumilast impurity: Roflumilast Impurity 9 (CAS 162401-78-7) when the cyclopropylmethoxy group is at the 4-position and difluoromethoxy at the 3-position, and Roflumilast Impurity 20 (CAS 151103-09-2) when the substituents adopt the IUPAC-preferred 3-cyclopropylmethoxy-4-difluoromethoxy arrangement [1]. The impurity reference material is supplied with detailed characterization data compliant with regulatory guidelines, including a defined chromatographic profile detectable and quantifiable by HPLC and LC-MS [2]. In contrast, generic benzaldehyde analogs lacking this specific substitution pattern—such as 3-(cyclopropylmethoxy)-4-methoxybenzaldehyde or 4-(difluoromethoxy)benzaldehyde—are not recognized as roflumilast impurities and cannot be used for analytical method validation, method verification (AMV), or quality control applications for roflumilast ANDA submissions [3].

Regulatory Identity
Head-to-head
Impurity 9 / Impurity 20 reference standard with full characterization
Supports ANDA impurity profiling and method validation
Required for regulatory analytical applications
Impurity Reference Standard Regulatory Compliance Method Validation ANDA

Synthetic Yield Benchmark

In the synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde from 4-(difluoromethoxy)-3-hydroxybenzaldehyde, etherification with (bromomethyl)cyclopropane under standard conditions (DMF, potassium carbonate, KI catalyst, room temperature, 24 hours) proceeds with a reported yield of 94.8% (22.5 g product from 18.4 g starting material, 93 mmol scale) . This high yield under mild, room-temperature conditions contrasts favorably with alternative benzaldehyde etherification protocols that may require elevated temperatures, extended reaction times, or specialized catalysts. The robustness of this etherification step supports reliable scale-up for multi-kilogram manufacturing of roflumilast intermediates, as documented in multiple Chinese patents describing industrial-scale preparation methods [1].

Synthetic Yield
Reported
94.8% isolated yield (93 mmol scale)
Supports cost-effective scale-up assessment
Mild room-temperature conditions
Synthetic Yield Process Chemistry Scale-Up Cost Efficiency

4-(Cyclopropylmethoxy)-3-(difluoromethoxy)benzaldehyde: Application Scenarios


ANDA Method Validation and Impurity Profiling

Procure the regulatory-certified impurity reference standard (Roflumilast Impurity 9 / Impurity 20) for HPLC/LC-MS method validation, system suitability testing, and impurity quantitation in roflumilast API and finished dosage forms. The 99.9% HPLC purity grade (USP42) [1] ensures minimal interference from co-eluting impurities, while the fully characterized chromatographic profile [2] enables accurate retention time identification and quantitation. This scenario is mandatory for ANDA submissions requiring demonstrated control of process-related impurities and degradation products.

Multi-Kilogram Synthesis of Roflumilast Intermediate

Utilize as the penultimate intermediate in roflumilast manufacturing, where the aldehyde functionality enables direct oxidation to 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid followed by amide bond formation with 3,5-dichloropyridin-4-amine [1]. The demonstrated 94.8% etherification yield [2] under mild, room-temperature conditions supports cost-effective scale-up to multi-kilogram quantities. The compound's defined melting point (37–38 °C) [3] and solid physical form facilitate accurate gravimetric dispensing and stable refrigerated storage (2–8 °C) during large-scale manufacturing campaigns.

PDE4 Inhibitor Pharmacophore Synthesis

Employ as the core pharmacophoric building block for synthesizing novel PDE4 inhibitors beyond roflumilast. The 1-(cyclopropylmethoxy)-2-(difluoromethoxy)benzene substitution pattern has been validated in rational design studies of selective PDE4B inhibitors [1]. The high lipophilicity (XLogP3 = 3.00) [2] contributes to membrane permeability and target engagement, while the aldehyde functionality provides a versatile synthetic handle for generating diverse benzamide, benzyl alcohol, and heterocyclic derivatives. This scenario is particularly relevant for medicinal chemistry programs targeting respiratory inflammatory diseases where PDE4 inhibition is a validated therapeutic mechanism.

Fluorinated Liquid Crystal Development

Incorporate into the synthesis of fluorinated liquid crystal materials for low-voltage electro-optic display technologies. The cyclopropylmethoxy group induces molecular anisotropy in mesophases, while the difluoromethoxy substituent modulates dielectric properties [1]. The compound's 99.9% HPLC purity grade ensures minimal ionic contamination that could otherwise compromise electro-optic performance. The defined boiling point (331.3±37.0 °C) and thermal stability support purification by vacuum distillation for electronic-grade material production.

Application
Selection Property
Validation Focus
ANDA impurity profiling
Regulatory-certified impurity reference standard
Method validation accuracy, impurity quantitation
Roflumilast intermediate scale-up
Consistent solid physical form and high synthetic yield
Process yield and purity at scale
PDE4 inhibitor medicinal chemistry
Cyclopropylmethoxy-difluoromethoxy substitution pattern
Lipophilicity and membrane permeability context
Fluorinated liquid crystal synthesis
High-purity fluorinated benzaldehyde
Dielectric properties, thermal stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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